3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring a combination of pyrazole, oxadiazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the fluorophenyl acetamide moiety. Common reagents used in these reactions include brominating agents, formylating agents, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a critical metabolite.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE
- N-[2-({3-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the bromine atom on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C17H16BrFN6O3 |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16BrFN6O3/c18-12-8-22-25(9-12)10-14-23-17(28-24-14)16(27)21-6-5-20-15(26)7-11-1-3-13(19)4-2-11/h1-4,8-9H,5-7,10H2,(H,20,26)(H,21,27) |
InChI Key |
HAYPQJZYDPTNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.